molecular formula C23H17ClIN3O4 B11540679 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B11540679
M. Wt: 561.8 g/mol
InChI Key: ZVPSDEHSDHIZFR-UVHMKAGCSA-N
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Description

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H17ClIN3O4 and a molecular weight of 561.77 g/mol . This compound is notable for its unique structure, which includes both chlorobenzoyl and iodobenzoate moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The presence of both chlorobenzoyl and iodobenzoate groups makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate exerts its effects involves its interaction with specific molecular targets. The chlorobenzoyl and iodobenzoate groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate lies in its specific combination of functional groups. The presence of both chlorobenzoyl and iodobenzoate moieties provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17ClIN3O4

Molecular Weight

561.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H17ClIN3O4/c24-17-9-7-16(8-10-17)22(30)26-14-21(29)28-27-13-15-5-11-18(12-6-15)32-23(31)19-3-1-2-4-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

ZVPSDEHSDHIZFR-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I

Origin of Product

United States

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